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Manganese(II) Hexafluoroacetylacetonate

Cat. No.: B8100791
M. Wt: 487.05 g/mol
InChI Key: BHNUUCSYZTYWRR-SUXDNRKISA-L
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Description

Overview of Hexafluoroacetylacetonate Ligands in Coordination Chemistry

The hexafluoroacetylacetonate (hfac) ligand is the conjugate base of hexafluoroacetylacetone (B74370) (hfacH). wikipedia.org It is a bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org A key feature of the hfac ligand is the presence of two trifluoromethyl (-CF₃) groups. These groups are strongly electron-withdrawing, which has several important consequences for the resulting metal complexes. researchgate.net

The electron-withdrawing nature of the -CF₃ groups increases the Lewis acidity of the metal center, making it more susceptible to coordination by additional ligands. wikipedia.orgresearchgate.net This property is crucial in the design of complex molecular architectures. Furthermore, the fluorination enhances the volatility and thermal stability of the metal complexes compared to their non-fluorinated acetylacetonate (B107027) (acac) counterparts. wikipedia.org This increased volatility is particularly advantageous for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), where precise delivery of the metal precursor in the gas phase is required. The hfac ligand exists predominantly in its enol form. wikipedia.org

Significance of Manganese(II) Complexes in Contemporary Research

Manganese is an earth-abundant, first-row transition metal, and its complexes are of great interest due to their diverse electronic and magnetic properties, as well as their catalytic activity. acs.org Manganese can exist in multiple oxidation states, with Mn(II) being particularly stable. frontiersin.org A Mn(II) ion has a high-spin d⁵ electronic configuration (S = 5/2), which endows its complexes with significant magnetic moments. rsc.org

This inherent magnetic property makes Mn(II) complexes fundamental components in the development of molecular magnetic materials, including single-molecule magnets (SMMs). wixsite.comnih.gov SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnetic materials, and they hold potential for applications in high-density information storage and quantum computing. wixsite.com

In the field of catalysis, manganese complexes are explored as catalysts for a variety of organic transformations, including oxidation reactions and hydrogenation of multiple bonds. acs.orgrsc.orgmdpi.com Their ability to activate small molecules under mild conditions is a significant area of research. The use of manganese, a readily available and less toxic metal, aligns with the principles of green and sustainable chemistry.

Scope and Research Focus on Manganese(II) Hexafluoroacetylacetonate Systems

Research involving this compound is primarily focused on its application as a precursor for the synthesis of advanced materials and as a building block for complex coordination compounds with specific magnetic properties.

One of the most prominent uses of Mn(hfac)₂ is in Metal-Organic Chemical Vapor Deposition (MOCVD). Its high thermal stability and volatility allow for the controlled deposition of thin films of manganese-containing materials. For instance, Mn(hfac)₂ has been used as a single-source precursor to selectively deposit different manganese phases, such as manganese difluoride (MnF₂) or hausmannite (Mn₃O₄), by varying the deposition conditions like pressure. researchgate.net

In the realm of coordination chemistry, Mn(hfac)₂ serves as a versatile starting material for the synthesis of polynuclear and heterometallic complexes. The lability of the hfac ligands allows for their partial or complete substitution, enabling the construction of intricate molecular architectures. A significant research thrust is the synthesis of single-molecule magnets, where Mn(hfac)₂ is used to introduce Mn(II) ions into larger clusters. The magnetic properties of these systems can be tuned by incorporating other metal ions or organic bridging ligands. For example, research has shown that in certain complexes, antiferromagnetic coupling between manganese centers can coexist with ferromagnetic interactions involving radical ligands, leading to high-spin ground states.

Detailed Research Findings

The following tables summarize key properties and research applications of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

Property Value/Description Reference
Molecular Formula C₁₀H₂F₁₂MnO₄ tcichemicals.com
Molecular Weight 471.05 g/mol
Appearance Pale yellow to reddish-yellow crystalline powder tcichemicals.com
Thermal Behavior Sublimes at 150–160°C (0.1 mmHg); decomposition starts above 200°C.
IR Spectroscopy (cm⁻¹) ~1650 (C=O stretch), ~1250 (C-F stretch), ~625-670 (Mn-O stretch)
UV-Vis Spectroscopy Broad absorption at 450–500 nm (LMCT), weaker d-d transition near 600 nm.

| Magnetic Property | High-spin Mn²⁺ (S = 5/2) | |

Table 2: Research Applications of this compound

Research Area Application Key Findings Reference(s)
Materials Science Chemical Vapor Deposition (CVD) Precursor Used to deposit thin films of MnF₂ and Mn₃O₄ selectively by controlling deposition pressure. researchgate.netsputtertargets.net
Coordination Chemistry Synthesis of Single-Molecule Magnets (SMMs) Acts as a building block for creating polynuclear manganese clusters with tunable magnetic properties.
Coordination Chemistry Heterometallic Complex Synthesis Facilitates the synthesis of mixed-metal systems (e.g., with lanthanides) exhibiting unique magnetic and luminescent properties.

| Catalysis | Precursor for Catalytic Species | Can be reduced to generate highly reactive manganese species for C-C bond formation. | |

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F12MnO5 B8100791 Manganese(II) Hexafluoroacetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;manganese(2+);hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Mn.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNUUCSYZTYWRR-SUXDNRKISA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F12MnO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19648-86-3
Record name Bis(hexafluoroacetylacetonato)manganese(II) Hydrate
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Synthetic Methodologies for Manganese Ii Hexafluoroacetylacetonate and Its Derivatives

Conventional Solution-Phase Synthetic Routes

The most common approach to synthesizing manganese(II) hexafluoroacetylacetonate involves the reaction of a manganese(II) salt with hexafluoroacetylacetone (B74370) in a suitable solvent. This method is favored for its scalability and control over the reaction conditions.

The fundamental reaction for the synthesis of this compound involves the combination of a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) sulfate (B86663) (MnSO₄), with hexafluoroacetylacetone (Hhfac). The reaction is typically carried out in the presence of a base to deprotonate the Hhfac, facilitating its coordination to the Mn(II) ion. The general reaction can be represented as:

MnX₂ + 2 Hhfac + 2 B → Mn(hfac)₂ + 2 HB⁺X⁻ (where X = Cl⁻, SO₄²⁻/2; B = base)

A common laboratory-scale preparation involves refluxing stoichiometric amounts of a manganese(II) salt and Hhfac. For instance, reacting manganese(II) chloride tetrahydrate with Hhfac in the presence of a base like sodium acetate (B1210297) can yield the desired complex. blogspot.com

Table 1: Comparison of Conventional Synthesis Methods

MethodStarting MaterialsBaseYield (%)Purity (%)Ref.
Solution-PhaseMnCl₂ • 4H₂O, HhfacSodium Acetate75-8595-97 blogspot.com
Solution-PhaseMnSO₄ • H₂O, HhfacNot specified~85~98

The choice of solvent plays a critical role in the synthesis of this compound, affecting reaction rates, yields, and the nature of the final product.

Aqueous Media: Synthesis in aqueous solutions is a straightforward method. However, it often leads to the formation of hydrated species of the complex. americanelements.com The solubility of reactants and products in water can also influence the reaction equilibrium and product isolation.

Alcoholic Media: Ethanol is a commonly used solvent for this synthesis. It provides a good medium for dissolving the reactants and facilitating the reaction, often leading to crystalline products upon cooling or solvent evaporation.

Aprotic Media: Aprotic solvents, such as tetrahydrofuran (B95107) (THF), can be employed to avoid the incorporation of water molecules into the final product, yielding anhydrous forms of the complex. The use of aprotic solvents can also influence the coordination environment of the manganese ion.

Targeted Synthesis of Adducts and Functionalized Complexes

To modify the properties of this compound, particularly its volatility and stability for applications like chemical vapor deposition (CVD), adducts with various donor ligands are synthesized.

This compound has a strong tendency to form hydrates, with the number of water molecules in the crystal structure varying. americanelements.com The synthesis of specific hydrates can be controlled by the amount of water present in the reaction medium. For example, crystallization from aqueous or humid alcoholic solutions typically yields hydrated forms, such as the dihydrate or trihydrate. nih.gov The presence of coordinated water molecules can affect the thermal stability of the complex.

Table 2: Common Hydrates of this compound

CompoundChemical FormulaCAS NumberRef.
This compound hydrate (B1144303)C₁₀H₂F₁₂MnO₄ • xH₂O19648-86-3 americanelements.com
This compound trihydrateC₁₀H₁₀F₁₂MnO₇117060258 nih.gov

The introduction of nitrogen-donor ligands to the this compound core can lead to the formation of stable, volatile adducts. These adducts are of particular interest as precursors for the deposition of manganese-containing thin films.

TMEDA Adducts: The reaction of this compound with N,N,N',N'-tetramethylethylenediamine (TMEDA) yields a more volatile and stable complex suitable for MOCVD applications. The TMEDA ligand coordinates to the manganese center, satisfying its coordination sphere and preventing oligomerization.

Pyrimidine (B1678525) Adducts: While specific synthetic details for pyrimidine adducts of this compound are less commonly reported, the general principle involves the reaction of the parent complex with pyrimidine in a suitable solvent. The nitrogen atoms of the pyrimidine ring act as donor sites. The formation of such adducts is known to occur with other metal-organic frameworks and can influence the resulting structure and properties. nih.gov

Imidazole (B134444) Adducts: Imidazole and its derivatives can be used to synthesize adducts with this compound. These reactions are typically carried out by mixing the manganese complex with the imidazole-based ligand in an appropriate solvent. rsc.orgresearchgate.net The resulting complexes can exhibit altered electronic and structural properties. For instance, the synthesis of manganese(II) imidazolate frameworks often involves the reaction of a manganese salt with imidazole in water. e3s-conferences.org

Table 3: Examples of Nitrogen-Donor Ligand Adducts

LigandAdduct ExampleSynthetic ApproachRef.
TMEDA[Mn(hfac)₂(TMEDA)]Reaction of Mn(hfac)₂ with TMEDA
Pyridine[Mn(NSAID)₂(pyridine)₂]Reaction of Mn(II) salt, NSAID, and pyridine
Imidazole[Mn(L)(OAc)₂] (L=bis(imidazole)methane)Reaction of Mn(OAc)₂ with imidazole-based ligand rsc.orgresearchgate.net

A key challenge in the application of manganese precursors for techniques like CVD and atomic layer deposition (ALD) is achieving sufficient volatility and thermal stability. Several strategies are employed to enhance these properties in this compound and its derivatives.

The introduction of fluorinated ligands like hexafluoroacetylacetonate itself is a primary strategy to increase volatility due to the reduction of intermolecular interactions. acs.org Further enhancement is achieved by the formation of adducts with neutral donor ligands, as discussed above. These adducts are typically monomeric and have a saturated coordination sphere around the manganese ion, which prevents decomposition through polymerization.

Another approach involves the careful design of the ligand structure. For example, the use of bulky substituents on the acetylacetonate (B107027) or the ancillary ligands can increase the steric hindrance around the metal center, leading to more volatile and stable monomeric species. The choice of the manganese precursor itself, such as using manganese acetate or manganese nitrate, can also influence the properties of the final material. nih.gov

Solid-State Synthetic Approaches for Advanced Precursors

While conventional solution-phase synthesis is the most documented route for preparing this compound, investigations into solid-state synthetic methods are emerging as a green and efficient alternative for generating advanced materials and precursors. These solvent-free approaches, such as mechanochemical grinding and controlled thermal decomposition, can offer benefits like reduced solvent waste, potentially higher yields, and the formation of unique polymorphic structures.

One area of solid-state synthesis involves the carefully controlled thermal treatment of hydrated manganese acetate. The decomposition of the acetate under specific temperature and time conditions can lead to the formation of various manganese oxides with different stoichiometries, such as Mn₃O₄ and Mn₂O₃. nih.gov These oxides can then serve as precursors in subsequent reactions. For example, the thermal decomposition of freeze-dried manganese acetate at 250°C for three hours yields the Mn₃O₄ phase, while heating to 500°C for the same duration produces the Mn₂O₃ phase. nih.gov

Table 1: Formation of Manganese Oxide Precursors via Thermal Decomposition of Manganese Acetate nih.gov

Precursor Treatment Temperature (°C) Treatment Time (hours) Resulting Oxide Phase
Freeze-dried Mn Acetate 250 3 Mn₃O₄

Another significant solid-state approach is mechanochemistry, which utilizes mechanical force, typically through ball milling, to induce chemical reactions. This technique has been successfully employed to generate arylmanganese nucleophiles directly from unactivated manganese metal and aryl halides without the need for solvents or complex pre-activation steps. rsc.org This method demonstrates the potential of mechanochemical activation of manganese metal for forming organometallic precursors. rsc.org

While direct solid-state synthesis of this compound from manganese salts and hexafluoroacetylacetone via mechanochemistry is not extensively detailed in current literature, the principles are based on the solid-state reactivity of related compounds. For instance, studies have shown that some Mn(II) complexes can react with gases like dioxygen directly in the solid state to form new species. nih.gov This indicates that solid manganese precursors can be reactive without the need for a solvent medium.

The synthesis of related metal β-diketonate complexes has also been achieved through solvent-free or near solvent-free conditions, suggesting the feasibility of this approach for this compound. These methods often involve the direct reaction of a metal oxide or carbonate with the β-diketone ligand at elevated temperatures.

Future research in this area will likely focus on the direct mechanochemical co-grinding of stable manganese precursors like manganese(II) carbonate or manganese(II) oxide with hexafluoroacetylacetone. The parameters for such reactions, including milling frequency, time, and the use of any catalytic additives, would need to be systematically optimized to achieve high purity and yield of the desired this compound.

Structural and Coordination Chemistry of Manganese Ii Hexafluoroacetylacetonate Complexes

Fundamental Coordination Geometries of the Manganese(II) Center

The coordination environment around the manganese(II) center in complexes derived from hexafluoroacetylacetonate is varied, encompassing simple monomeric units, extended dimeric structures, and polymeric chains. The final geometry is a delicate balance between the primary coordination of the hfac anions and the influence of additional ancillary ligands.

Manganese(II) hexafluoroacetylacetonate serves as a versatile building block for both single-center (mononuclear) and two-center (dinuclear) complexes. nih.gov The specific motif adopted is often directed by the nature of other ligands present in the coordination sphere.

In its simplest forms, such as adducts with simple donor solvents, Mn(hfac)₂ can exist as a mononuclear species where the central Mn(II) ion is coordinated by two bidentate hexafluoroacetylacetonate ligands and additional solvent molecules to satisfy its coordination preference, typically resulting in a six-coordinate complex.

More complex structures, particularly dinuclear motifs, are frequently observed. These can involve bridging ligands that link two Mn(II) centers. For example, a dimeric cation, [Mn(DQMEA)(μ-OAc)₂Mn(DQMEA)]²⁺, has been structurally characterized where two manganese(II) centers are bridged by two acetate (B1210297) ligands. nih.gov In other systems, dinuclear units can form through the bridging of phenoxide or similar oxygen-donating groups from ancillary ligands. These dinuclear units can then serve as secondary building units for larger polymeric structures. uoa.gr The formation of these dimers often involves shared edges or faces of the coordination polyhedra. wikipedia.org

Complex Type Coordination Motif Description Reference
MonomericMononuclearA single Mn(II) center coordinated by hfac and ancillary ligands. nih.gov
DimericDinuclearTwo Mn(II) centers linked by bridging ligands, such as acetates. nih.gov
Polymeric SubunitDinuclearDinuclear Mn(II) units that act as repeating components in an extended chain. uoa.gr

The six-coordinate octahedral geometry is the most common coordination environment for the Mn(II) ion in these complexes. wikipedia.org In a typical mononuclear complex, the Mn(II) center is chelated by two hfac anions, occupying four equatorial positions, with two additional ancillary ligands in the axial positions, completing the octahedron.

However, perfect octahedral symmetry is rare. Distortions from ideal Oₕ symmetry are common and can be significant. nih.govresearchgate.net These distortions arise from several factors:

Bite Angle of Ligands: The constrained bite angle of the chelating hexafluoroacetylacetonate ligand itself imposes a deviation from the ideal 90° angles of a perfect octahedron. nih.gov

Steric Hindrance: Bulky ancillary ligands can cause steric repulsion, leading to elongated bonds and distorted angles to accommodate the spatial demands. nih.gov

Jahn-Teller Effect: While the high-spin d⁵ Mn(II) ion does not exhibit a first-order Jahn-Teller effect, second-order effects or distortions in the presence of certain ligand fields can lead to lower symmetry geometries, such as a tetragonal distortion. wikipedia.org

In many structurally characterized compounds, the manganese centers are described as having a distorted octahedral geometry. nih.govresearchgate.netresearchgate.net For instance, in the dimeric complex [Mn(DQMEA)(μ-OAc)₂Mn(DQMEA)]²⁺, the N-Mn-N angles created by the ancillary ligand are significantly compressed to around 73-75°, a major deviation from the ideal 90°. nih.gov Similarly, in coordination polymers formed with bipyridyl ligands, the manganese ion exhibits a cis-MnN₂O₄ octahedron, where the geometry is distorted to accommodate the polymer chain. journal-vniispk.ru

Complex Example Geometry Source of Distortion Key Bond Angles Reference
[Mn(DQMEA)(μ-OAc)₂Mn(DQMEA)]²⁺Distorted OctahedralBite angle of ancillary ligandN-Mn-N angles of ~73-75° (vs 90° ideal) nih.gov
[Mn(hfac)₂(bipyridyl-linker)]ncis-Distorted OctahedralPolymer backbone constraintsNot specified journal-vniispk.ru
[Mn(H₂O)₆]SiF₆Distorted OctahedralDisorder of coordinating water moleculesNot specified researchgate.net

Ancillary ligands, which are any ligands other than the primary hexafluoroacetylacetonate, play a crucial role in determining the final structure and properties of the manganese(II) complex. nih.govresearchgate.net The choice of ancillary ligand can dictate everything from the nuclearity (monomer vs. dimer) to the precise geometry and the formation of extended supramolecular structures. nih.gov

The influence of ancillary ligands is demonstrated by the comparison of two closely related manganese(II) complexes with tripodal quinoline-based ligands. A subtle change—the addition of a single methyl group to the ligand backbone—alters the resulting structure from a dinuclear, acetate-bridged complex to a mononuclear one. nih.gov This highlights the sensitivity of the Mn(II) coordination sphere to minor steric and electronic changes in the ancillary ligands.

Furthermore, ancillary ligands can stabilize specific configurations through non-covalent interactions. In one monomeric complex, hydrogen bonding between acetate oxygen atoms and moieties on the ancillary ligand stabilizes a cis configuration of the quinoline (B57606) groups. nih.gov In contrast, a different ancillary ligand promotes a trans configuration. The electronic properties of the ancillary ligands also have a significant impact; electron-withdrawing or -donating groups can tune the properties of the metal center. nih.gov

Ancillary Ligand Type Effect on Structure Stabilizing Interactions Reference
Quinoline-based tripodal ligandsCan lead to either mononuclear or dinuclear structures depending on subtle ligand modifications.Hydrogen bonding, steric bulk. nih.gov
Flexible bipyridyl bridging ligandsPromotes the formation of one-dimensional coordination polymers.Coordination bonds forming the polymer chain. journal-vniispk.ru
Pyridines and imidazole (B134444)Can favor either square pyramidal or discrete octahedral geometries in related manganese complexes.π-π stacking interactions. researchgate.netnih.gov

Extended Structures and Supramolecular Assembly

Beyond discrete molecules, this compound is an excellent precursor for constructing extended structures like coordination polymers. The principles of crystal engineering can be applied to rationally design materials with specific dimensionalities and properties by carefully selecting the ancillary ligands that bridge the Mn(hfac)₂ units.

One-dimensional (1D) coordination polymers are a common structural motif for Mn(hfac)₂ complexes when combined with suitable bridging ancillary ligands. uoa.grjournal-vniispk.ru These structures consist of repeating [Mn(hfac)₂] units linked in a chain by ditopic ligands.

A well-studied example involves the use of flexible bipyridyl ligands of varying lengths, such as 1,6-bis(4-pyridyl)-hexane and 1,4-bis[2-(3-pyridyl)ethyl]-benzene. journal-vniispk.ru In these cases, the Mn(II) ion is coordinated by two chelating hfac anions and two nitrogen atoms from two different bridging bipyridyl ligands. This arrangement creates an infinite chain where the [Mn(hfac)₂] nodes are connected by the organic linkers. journal-vniispk.ru The geometry around each manganese center is a cis-MnN₂O₄ octahedron, and the flexibility of the linker allows the chains to adopt different packing arrangements in the solid state. journal-vniispk.ru

The construction of extended structures from Mn(hfac)₂ units is a practical application of crystal engineering. The key principle is that the final architecture is not random but can be controlled by the judicious selection of molecular building blocks.

The length and flexibility of the bridging ancillary ligand are critical design elements. For example, using bipyridyl linkers of different lengths directly influences the separation between the Mn(II) nodes in the resulting 1D polymer. journal-vniispk.ru This demonstrates a fundamental crystal engineering strategy: tuning the dimensions of a linker to control the topology and properties of the final coordination polymer.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding)

While covalent bonds define the primary structure of this compound complexes, weaker non-covalent interactions play a crucial role in their crystal engineering, dictating the final supramolecular architecture. semanticscholar.org These forces, though individually weak, collectively act as powerful tools in adjusting the dimensionality of the crystal lattice and enabling new topologies to emerge. semanticscholar.org Hydrogen bonding, in particular, is a dominant force in this field, governing the assembly of discrete molecular units into extended structures. unito.it

Table 1: Influence of Non-Covalent Interactions in Manganese(II) β-Diketonate Complexes

The following table details the types of non-covalent interactions observed in manganese(II) β-diketonate complexes and their impact on the resulting crystal structure, based on findings from analogous systems.

Type of InteractionInteracting GroupsResulting Supramolecular StructureReference
Hydrogen Bonding N–H···OFormation of layered and 3D networks semanticscholar.org
Hydrogen Bonding O–H···OFormation of layered structures semanticscholar.org
C–H···O/F Interactions C-H with Carbonyl Oxygen or FluorineStabilization of layered structures semanticscholar.org
π-π Stacking Aromatic rings of ligandsGoverns supramolecular assembly in the solid state unito.it
C–F···π Interactions Trifluoromethyl group with π-systemsContributes to the formation of layered and 3D structures semanticscholar.org

Metal-Radical Complexes and Heterospin Architectures

The coordination of this compound, Mn(hfac)₂, with stable organic radicals gives rise to a fascinating class of materials known as metal-radical or heterospin complexes. These compounds are of significant interest due to the magnetic interactions that arise between the unpaired electrons of the manganese(II) ion and those of the organic radical. scielo.br

Nitronyl nitroxide radicals (NITR) are stable, easy to synthesize, and are frequently used as ligands to create molecular materials with bulk magnetic properties. scielo.br The reaction of Mn(hfac)₂ with various nitronyl nitroxide radicals leads to the formation of complexes with diverse structural motifs, including discrete mononuclear units, binuclear dimers, and one-dimensional chains. scielo.brcapes.gov.brresearchgate.net

For example, complexes such as Mn(hfac)₂(NITPhCl) and [Mn(hfac)₂(IMHF)]₂ have been successfully synthesized and characterized. capes.gov.br In many of these structures, the nitronyl nitroxide radical coordinates to the Mn(II) center through one of the oxygen atoms of its N-O group and often a second donor atom from a substituent on the radical, such as a pyrazole (B372694) nitrogen. scielo.brresearchgate.net In the complex [CuMn(hfac)₄L₂]n, where L is a nitronyl nitroxide with a pyrazole substituent, the Mn(II) ion exhibits a nearly octahedral coordination environment, binding to oxygen atoms from two hfac ligands and two oxygen atoms from two different nitroxide ligands. scielo.br The angle of coordination, such as the N1-O1-Mn1 angle of 128.89°, is a key structural parameter. scielo.br

Similarly, Mn(hfac)₂ reacts with verdazyl radicals, another class of stable organic radicals, to form binuclear complexes. nih.gov In the complex formed with the 1,5-dimethyl-3-(4,6-dimethylpyrimidin-2-yl)-6-oxoverdazyl radical, two pseudo-octahedral Mn(II) ions are bridged by the bis(bidentate) radical ligand. nih.gov

Table 2: Examples of this compound-Radical Complexes

This table provides examples of complexes formed between Mn(hfac)₂ and various organic radicals, detailing the resulting molecular architecture.

Complex FormulaRadical Ligand (Abbreviation)Resulting ArchitectureReference
Mn(hfac)₂(NITPhCl)2-(4-chlorophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (NITPhCl)Mononuclear Complex capes.gov.br
[Mn(hfac)₂(NITPhCH₃)]₆2-(4-methylphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (NITPhCH₃)Hexanuclear Complex capes.gov.br
[Mn(hfac)₂(IMHF)]₂1-hydroxo-2-furfural-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole (IMHF)Dimer capes.gov.br
(MnPyrimPh-NIT₂)₂5-(4-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine (PyrimPh-NIT)Cyclic Dimer nih.gov
3[Mn(hfac)₂]₂1,5-dimethyl-3-(4,6-dimethylpyrimidin-2-yl)-6-oxoverdazyl (3)Binuclear Complex nih.gov
[Mn(hfac)₂(NIT-Pyra-3-Isobu)]2-(3-isobutyl-pyrazole)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxideDiscrete Complex researchgate.net

The defining feature of these heterospin complexes is the magnetic exchange interaction between the paramagnetic Mn(II) center (with spin S=5/2) and the organic radical (typically S=1/2). This interaction is mediated through the coordination bonds and its nature—either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them antiparallel)—is highly dependent on the specific structural arrangement of the complex. scielo.brnih.gov

The pathway for this magnetic exchange is the set of covalent bonds linking the spin carriers. The geometry of the coordination sphere around the manganese ion is critical. The Mn(II) ion is typically in a pseudo-octahedral environment, coordinated by the two hfac ligands and the radical(s). scielo.brnih.gov The precise bond lengths and angles, such as the Mn-O(radical) distance and the planarity of the coordination environment, dictate the overlap between the magnetic orbitals of the metal and the radical, thus determining the strength and sign of the exchange interaction.

Table 3: Magnetic Exchange Properties of Selected Mn(hfac)₂-Radical Complexes

This table outlines the magnetic properties and key structural features of several Mn(hfac)₂-radical complexes.

ComplexCoordination Geometry of Mn(II)Type of Magnetic CouplingExchange Constant (J/k or J)Reference
(MnPyrimPh-NIT₂)₂Not specified, but part of a cyclic dimerAntiferromagnetic (AFM)-0.25 K nih.gov
3[Mn(hfac)₂]₂ (Verdazyl complex)Pseudo-octahedralAntiferromagnetic (AFM)-48 cm⁻¹ nih.gov
Mn(hfac)₂(NIT-Pyra-3-Isobu)Not specifiedAntiferromagnetic (AFM)-42.66 cm⁻¹ researchgate.net
[CuMn(hfac)₄L₂]nNearly octahedralAntiferromagnetic (AFM)Not specified scielo.br

To rationalize and predict the nature of the magnetic exchange in metal-radical complexes, theoretical models are employed. One such approach is regiochemical parity analysis. This analysis provides a framework for understanding the exchange behavior in complexes between radicals and paramagnetic cations based on the connectivity, or regiochemistry, of the spin-bearing units. nih.gov

This method was applied to analyze the magnetic behavior of the dimeric complex (MnPyrimPh-NIT₂)₂. nih.gov The study confirmed that the strong antiferromagnetic exchange coupling observed between the coordinated Mn(II) dication and the nitroxide (NIT) unit is consistent with the predictions of the regiochemical parity model for the specific structural arrangement in the dimer. nih.gov This type of analysis is crucial for the rational design of molecular magnets, as it connects the physical structure of a complex to its resulting magnetic properties, allowing for a more targeted approach to synthesizing materials with desired ferromagnetic or antiferromagnetic characteristics.

Advanced Characterization Techniques and Spectroscopic Analysis of Manganese Ii Hexafluoroacetylacetonate

Spectroscopic Probes for Electronic and Molecular Structure

Spectroscopic techniques are indispensable for probing the intricate electronic and molecular characteristics of Manganese(II) hexafluoroacetylacetonate. These methods provide detailed insights into ligand coordination, the electronic state of the manganese ion, and the nature of chemical bonds within the complex.

Infrared (IR) Spectroscopy for Ligand Coordination and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the hexafluoroacetylacetonate (hfac) ligand to the manganese(II) center. The analysis of vibrational modes reveals key information about the integrity of the complex. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) groups on the hfac ligand significantly influences the position of characteristic absorption bands.

Key research findings from IR analysis include the identification of strong absorption bands associated with the C=O and C-F stretching vibrations. The coordination of the ligand to the manganese ion is confirmed by shifts in these vibrational frequencies compared to the free ligand. The Mn-O stretching modes, which appear at lower frequencies, are direct evidence of the metal-ligand bond. nih.gov

Below is a table summarizing the characteristic IR absorption bands for this compound.

Vibrational ModeFrequency Range (cm⁻¹)Significance
C=O Asymmetric Stretch1650–1660Confirms the presence and coordination of the acetylacetonate (B107027) carbonyl groups.
C-F Stretch1200–1250Characteristic of the fluorinated -CF₃ groups on the hfac ligand.
Mn-O Stretch625–670Directly indicates the coordination between the manganese ion and the oxygen atoms of the ligand. nih.gov
Mn-O Symmetric Stretch480–500Observed in Raman spectroscopy, this mode complements the IR data for Mn-O bond analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States, Zero-Field Splitting, and Hyperfine Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the Mn(II) ion. For this compound, EPR validates the +2 oxidation state of manganese, which has a high-spin d⁵ electronic configuration, resulting in a total electron spin of S = 5/2. nih.gov

The EPR spectrum of a high-spin Mn(II) complex is characterized by several key features:

Fine Structure: This arises from the zero-field splitting (ZFS) of the S = 5/2 spin state into three Kramers doublets in environments with symmetry lower than cubic. youtube.com ZFS is described by the axial (D) and rhombic (E) parameters, which provide information about the distortion of the coordination geometry around the Mn(II) ion. nih.gov

Hyperfine Structure: The interaction between the electron spin (S = 5/2) and the nuclear spin of the 100% abundant ⁵⁵Mn isotope (I = 5/2) leads to hyperfine splitting. youtube.comlibretexts.org This typically results in each fine structure transition splitting into a sextet of lines, leading to complex, multi-line spectra. youtube.com For some complexes, a total of 30 lines can be observed. youtube.com The hyperfine coupling constant (A) is a measure of the interaction between the unpaired electrons and the manganese nucleus. academie-sciences.fr

High-field EPR spectroscopy is often employed to accurately determine the ZFS and hyperfine parameters, as it simplifies complex spectra. nih.gov The g-value for Mn(II) complexes is typically very close to the free-electron value of ~2.0.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Visible spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions within the molecule. The spectra are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands, with much weaker absorptions corresponding to d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): These are intense absorption bands that occur when an electron is excited from a ligand-based orbital to a metal-based d-orbital. For Mn(hfac)₂, these transitions are typically observed in the UV or near-UV region, sometimes extending into the visible range (300-500 nm). One report identifies a broad LMCT band between 450-500 nm.

d-d Transitions: Transitions between the d-orbitals of the Mn(II) ion are formally spin-forbidden for the high-spin d⁵ configuration, as any excitation would involve a change in spin multiplicity. Consequently, these transitions are very weak and often appear as broad, low-intensity shoulders, such as the one reported near 600 nm. rsc.org

The table below summarizes the key electronic transitions observed for this compound.

Transition TypeWavelength Range (nm)Molar Extinction Coefficient (ε)Assignment
Ligand-to-Metal Charge Transfer (LMCT)300 - 500High (e.g., ~200 M⁻¹cm⁻¹)Oxygen p-orbitals → Manganese d-orbitals
d-d Transition~600Very LowSpin-forbidden transitions within the Mn(II) d-orbitals

Structural Elucidation Methods

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Studies have shown that anhydrous Mn(hfac)₂ often forms polymeric structures, while its adducts with solvent molecules or other ligands typically feature monomeric or dimeric units with octahedral coordination geometry around the Mn(II) center. elsevierpure.comrudn.ru For example, the dihydrate, [Mn(hfac)₂(H₂O)₂], adopts an octahedral geometry where the two water molecules occupy axial positions. The Mn-O bond lengths are typically measured to be around 2.1 to 2.2 Å. rudn.ru SC-XRD has also been used to characterize more complex structures, such as the dimeric complex [Mn₂(Hfa)₄(μ-Cpo)(H₂O)₂], where two manganese centers are bridged by a 4-cyanopyridine (B195900) N-oxide (Cpo) ligand. rudn.ru

The following table presents representative crystallographic data for a this compound derivative.

Parameter[Mn₂(Hfa)₄(μ-Cpo)(H₂O)₂] rudn.ru
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.88(2)
b (Å)8.012(9)
c (Å)22.74(2)
β (°)92.18(7)
Z (Formula units/cell)4
Mn-O(hfac) distance (Å, avg.)2.142(7)
Mn-O(H₂O) distance (Å)2.158(9)
Mn-O,N(Cpo) distance (Å)2.23(1)

Powder X-ray Diffraction for Bulk Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline samples of this compound. Its primary applications are to confirm the phase identity and assess the purity of a synthesized batch of the material. researchgate.net

The experimental PXRD pattern of a newly synthesized sample is compared against a reference pattern. rsc.org This reference can be a simulated pattern generated from single-crystal X-ray diffraction data or a standard pattern from a crystallographic database. A match between the experimental and reference patterns confirms that the desired crystalline phase has been formed. The absence of additional peaks indicates the sample is phase-pure, while the presence of extra peaks would suggest crystalline impurities. uitm.edu.my This method is also valuable for observing phase transitions that may occur upon changes in temperature or hydration state.

Thermal and Mass Transport Characterization Techniques

The thermal behavior of this compound is paramount, particularly for its application as a volatile precursor in MOCVD. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess its stability, volatility, and decomposition pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and volatility. For MOCVD precursors like this compound, high volatility and clean decomposition (or sublimation) with minimal residue are desired traits.

Research findings indicate that metal hexafluoroacetylacetonate complexes are well-suited for CVD processes precisely because of their high vapor pressures at temperatures below their decomposition range. dtic.mil The introduction of fluorine into the acetylacetonate ligand, replacing methyl protons with fluorine atoms, significantly enhances the volatility of the metal complex. rsc.org

Studies on the closely related adduct, Mn(hfa)₂·tmeda (where tmeda is N,N,N′,N′-tetramethylethylenediamine), show that the complex is thermally stable and can be evaporated leaving less than 2% residue. mocvd-precursor-encyclopedia.de This high volatility is a key characteristic, allowing for consistent transport of the precursor in the gas phase during deposition processes. mocvd-precursor-encyclopedia.de TGA is used to confirm this behavior by showing a single, sharp mass loss step corresponding to sublimation or evaporation, rather than multi-step decomposition. The analysis for analogous first-row transition metal M(hfac)₂ complexes confirms that fluorination generally leads to cleaner evaporation profiles with little to no residue. rsc.org

Table 1: Expected TGA Observations for Volatile Metal β-Diketonate Precursors

Parameter Observation Significance for Mn(hfac)₂
Onset Temperature The temperature at which mass loss begins. Indicates the minimum temperature required for volatilization.
Mass Loss (%) A single-step mass loss approaching 100%. Confirms that the compound evaporates or sublimes without significant decomposition.

| Residue (%) | A low percentage of remaining mass at high temperatures. | A value <2% indicates a clean precursor, suitable for high-purity film deposition. mocvd-precursor-encyclopedia.de |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting and evaporation. mdpi.com For Mn(hfac)₂, DSC provides complementary information to TGA, quantifying the energetics of its phase transitions.

A typical DSC analysis of a volatile MOCVD precursor may show distinct endothermic peaks. A sharp peak at a lower temperature would correspond to the melting point of the compound, while a subsequent broad peak over a higher temperature range is typically attributed to the energy of vaporization. mdpi.com The position and area of these peaks are critical for establishing the operational temperature window for the evaporator in a MOCVD system. The thermal stability of related adducts like Mn(hfa)₂·tmeda has been confirmed through thermal analyses including DSC. mocvd-precursor-encyclopedia.de The data from DSC is crucial for understanding the evaporation behavior and ensuring the precursor remains structurally intact during its transition to the gaseous phase.

Table 2: Interpreting DSC Events for this compound

DSC Event Expected Observation Interpretation
Melting Sharp endothermic peak Indicates the transition from solid to liquid phase; defines the lower limit of the process window for liquid delivery systems.
Evaporation Broad endothermic peak Represents the enthalpy of vaporization (ΔHvap), a key parameter for controlling precursor delivery rate in MOCVD. mdpi.com

| Decomposition | Exothermic peak(s) | Indicates the breakdown of the molecule; defines the upper-temperature limit for stable precursor handling. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of Mn(hfac)₂, it is used to confirm the molecular weight and to study the integrity and fragmentation of the molecule in the gas phase, which simulates conditions within a MOCVD reactor. The theoretical monoisotopic mass of the hydrate (B1144303) form is approximately 488.9404 g/mol . americanelements.com

Analysis of related volatile β-diketonate complexes, such as bis(hexafluoroacetylacetonato)palladium(II) (Pd(hfac)₂), provides insight into the expected fragmentation patterns. researchgate.net In positive-ion mass spectrometry, one would expect to observe a molecular ion peak [Mn(hfac)₂]⁺, although it may be of low intensity, along with more prominent peaks corresponding to the loss of ligands or parts of ligands. A very common fragment would be the loss of one hexafluoroacetylacetonate ligand, resulting in the [Mn(hfac)]⁺ ion. Other significant peaks would likely correspond to the ligand itself ([hfac]⁺) or characteristic fragments of the ligand, such as [CF₃]⁺. researchgate.net The presence of these species in the mass spectrum confirms that the molecule can be transported into the gas phase, and analysis of the fragments provides information about the weakest bonds in the complex.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Formula Significance
[Mn(hfac)₂]⁺ [C₁₀H₂F₁₂MnO₄]⁺ Molecular ion; confirms the integrity of the complex in the gas phase.
[Mn(hfac)]⁺ [C₅HF₆MnO₂]⁺ Loss of one hfac ligand; indicates the relative strength of the metal-ligand bonds.
[hfac]⁺ [C₅HF₆O₂]⁺ Free ligand cation; a common fragment in the mass spectra of metal β-diketonates. researchgate.net

Electrochemical Characterization of Redox Properties

The electrochemical behavior of this compound is defined by the redox activity of both the central manganese atom and the hexafluoroacetylacetonate ligands. Cyclic voltammetry is the primary technique used to probe these properties.

Cyclic Voltammetry (CV) is a powerful electrochemical technique for investigating the redox behavior of chemical species. For Mn(hfac)₂, CV can distinguish between electron transfer events that are localized on the manganese center (metal-centered) and those localized on the hfac ligands (ligand-centered).

Studies on manganese acetylacetonate complexes have shown that their oxidation processes are often ligand-centered. dtic.mil The formation of a covalent bond between the metal d-electrons and the ligand p-electrons can facilitate the removal of an electron from the ligand framework at less positive potentials than for the free ligand. dtic.mil Therefore, an oxidative wave in the cyclic voltammogram can be assigned to the oxidation of the hfac⁻ ligand to a neutral hfac• radical.

Concurrently, the manganese center is also redox-active. Analogous Mn(II) complexes with other types of ligands, such as dithiocarbamates, show sequential metal-centered oxidations corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples. electrochemsci.org It is therefore expected that Mn(hfac)₂ would also display such metal-centered events, although their potentials may be significantly modulated by the strongly electron-withdrawing nature of the fluorinated ligands.

Table 4: Potential Redox Events for Mn(hfac)₂ in Cyclic Voltammetry

Redox Event Type Proposed Reaction Significance
Metal-Centered Oxidation Mn(II) → Mn(III) + e⁻ Reveals the accessibility of the Mn(III) oxidation state, which is relevant for catalytic applications.
Ligand-Centered Oxidation [Mn(II)(hfac⁻)₂] → [Mn(II)(hfac⁻)(hfac•)] + e⁻ Demonstrates the redox non-innocence of the hfac ligand. dtic.mil

| Ligand-Centered Reduction | [Mn(II)(hfac⁻)₂] + e⁻ → [Mn(II)(hfac⁻)(hfac²⁻)]⁻ | Indicates the ability of the ligand to accept electrons, acting as an electron reservoir. |

This ligand-centered electron transfer demonstrates that the hfac ligand is not merely a spectator anion but an active participant in the molecule's redox chemistry. The ability of the ligand to be oxidized (losing an electron) or reduced (gaining an electron) means it can act as an electron reservoir. This "non-innocence" has a profound impact on the reactivity of the Manganese(II) center. By storing or releasing electrons, the ligand can stabilize different oxidation states of the metal, facilitate multi-electron transfer reactions, and provide alternative pathways for catalytic cycles. The formation of a metal-ligand covalent bond is key, as it lowers the energy required to remove an electron from the ligand compared to the free ligand anion. dtic.mil This cooperative electronic relationship between the metal and the ligand is a central feature of the reactivity of this compound.

Theoretical and Computational Investigations of Manganese Ii Hexafluoroacetylacetonate

Electronic Structure Calculations

The electronic structure of Mn(hfac)₂ is complex due to the presence of the d⁵ manganese(II) ion, which can exist in different spin states, and the electronically non-innocent hexafluoroacetylacetonate ligands. Computational chemistry offers powerful tools to unravel these complexities.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of many-body systems like Mn(hfac)₂. kit.edu By using functionals of the spatially dependent electron density, DFT can determine various properties of the system. kit.edu For transition metal complexes such as those containing manganese, DFT calculations can elucidate structural, electronic, and magnetic properties. aps.org

In the context of manganese compounds, different types of DFT functionals are employed, including the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), PBE+U (which adds an on-site Coulomb interaction term), and hybrid functionals like PBE0 and Heyd-Scuseria-Ernzerhof (HSE). aps.orgresearchgate.net Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional, often provide a more accurate description of the electronic structure of manganese-based compounds. researchgate.net For Mn(hfac)₂, DFT calculations are crucial for predicting bond lengths and angles, charge distribution, and the energies of molecular orbitals, providing a foundational understanding of its chemical reactivity. While standard DFT can sometimes struggle with the strong electron correlation in manganese oxides, hybrid functionals have been shown to offer a more consistent picture. aps.org

Table 1: Comparison of DFT Functionals for Manganese Compounds
Functional TypeDescriptionCommon Applications for Mn Complexes
GGA (e.g., PBE) Generalized Gradient Approximation. Considers the density and its gradient.Structural optimization, initial electronic structure analysis. aps.orgmit.edu
GGA+U GGA with an added Hubbard U term to account for strong on-site Coulomb repulsion of d-electrons.Improved description of magnetic properties and band gaps in manganese oxides. aps.org
Hybrid (e.g., PBE0, B3LYP) Mixes a fraction of exact Hartree-Fock exchange with a GGA functional.More accurate electronic and magnetic properties, especially for challenging systems. researchgate.netnih.gov
meta-GGA (e.g., SCAN) Includes the kinetic energy density in addition to the density and its gradient.Can provide improved accuracy for a wide range of properties, including energetics of different polymorphs. mit.edu

For situations where a single-determinant wavefunction (as used in Hartree-Fock and standard DFT) is inadequate, such as in cases of near-degenerate ground states or for describing excited states, multiconfigurational methods are necessary. google.com The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach that uses a linear combination of configuration state functions to approximate the exact electronic wavefunction. molcas.org

Following a CASSCF calculation, second-order perturbation theory, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2), can be applied to account for dynamic electron correlation, providing more accurate energies. molcas.orgresearchgate.net For Mn(hfac)₂, these methods are essential for accurately describing the d-d electronic transitions responsible for its weak color and for understanding its photochemistry. researchgate.net The selection of the active space—the set of orbitals and electrons included in the multiconfigurational treatment—is a critical step in these calculations. google.com

The d⁵ electronic configuration of the Mn(II) ion can lead to different spin states, most commonly a high-spin (S=5/2) and a low-spin (S=1/2) state. The energy difference between these states can be small, and in some cases, a transition between them, known as spin crossover (SCO), can be induced by external stimuli like temperature or pressure. mdpi.comrsc.org

Theoretical modeling is crucial for understanding and predicting spin crossover behavior. nih.gov Computational methods can calculate the relative energies of the high-spin and low-spin states and map out the potential energy surfaces associated with the geometric changes that accompany the spin transition. mdpi.com For manganese complexes, both DFT and more advanced ab initio methods have been used to model spin-state energetics. mdpi.comnih.gov The choice of DFT functional can significantly impact the predicted spin-state splitting. Double-hybrid density functionals, in conjunction with large basis sets, have shown promise in providing qualitatively correct results for spin-state energetics in transition metal complexes. An energy difference in the range of -6 to 0 kcal/mol is often indicative of potential spin-crossover behavior. rsc.org

Table 2: Key Factors in Modeling Spin Crossover in Manganese Complexes
FactorDescriptionRelevance to Mn(hfac)₂
Ligand Field Strength The strength of the interaction between the ligands and the metal d-orbitals. Stronger fields favor the low-spin state.The hfac⁻ ligand creates a specific ligand field around the Mn(II) center, influencing its preferred spin state.
Intra- and Intermolecular Interactions Interactions within a single molecule or between neighboring molecules in a crystal lattice can influence the cooperativity of the spin transition. nih.govIn solid-state Mn(hfac)₂, intermolecular packing and interactions can affect the spin crossover properties.
Geometric Distortions The change in spin state is often accompanied by significant changes in metal-ligand bond lengths. mdpi.comThe transition from a high-spin to a low-spin state in a Mn(II) complex would involve a shortening of the Mn-O bonds.
Vibrational Contributions The vibrational entropy term can be significant and favors the high-spin state at higher temperatures.Theoretical models must account for vibrational effects to accurately predict the transition temperature.

Prediction of Molecular Geometry and Conformational Analysis

Theoretical calculations are instrumental in predicting the three-dimensional structure of Mn(hfac)₂. For a monomeric, unsolvated Mn(hfac)₂ unit, a tetrahedral coordination geometry around the manganese center is often predicted. However, in the solid state or in the presence of coordinating solvents, the manganese ion typically expands its coordination sphere to become octahedral. This can occur through the formation of hydrates, such as manganese(II) hexafluoroacetylacetonate trihydrate, or through the formation of polymeric chains.

Conformational analysis, which explores the different spatial arrangements of the atoms in a molecule and their relative energies, is also a key application of theoretical methods. nih.govumn.edu For Mn(hfac)₂, this involves studying the orientation of the hexafluoroacetylacetonate ligands relative to each other. The flexibility of the chelate rings and the potential for different arrangements of the trifluoromethyl groups can be investigated using computational models. These studies help to understand the steric and electronic factors that determine the most stable conformation of the molecule.

Simulation of Spectroscopic Parameters and Their Interpretation

Computational chemistry provides a powerful means to simulate and interpret the spectroscopic data of Mn(hfac)₂.

UV-Vis Spectroscopy: The electronic absorption spectrum of Mn(hfac)₂ can be simulated using time-dependent DFT (TD-DFT) or multireference methods like CASPT2. These calculations can assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) and the typically weak, spin-forbidden d-d transitions of the high-spin Mn(II) center. researchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Mn(II) complexes. The EPR spectrum of a high-spin d⁵ Mn(II) ion (S=5/2) can be complex. Theoretical simulations based on the spin Hamiltonian are essential for extracting key parameters such as the g-tensor, the zero-field splitting parameters (D and E), and the hyperfine coupling constant (A) with the ⁵⁵Mn nucleus (I=5/2). nih.govnih.gov A full spin-Hamiltonian approach is often necessary for accurate simulations, especially when the zero-field splitting is large. nih.govcmu.edu This allows for a detailed understanding of the electronic structure and the local environment of the manganese ion. academie-sciences.fracademie-sciences.fr

Table 3: Simulated Spectroscopic Parameters for Mn(II) Complexes
Spectroscopic TechniqueKey ParametersInformation Obtained from Simulation
UV-Vis Transition energies, oscillator strengthsAssignment of electronic transitions (d-d, LMCT), understanding of electronic structure.
EPR g-tensor, zero-field splitting (D, E), hyperfine coupling (A)Electronic spin state, symmetry of the coordination environment, nature of metal-ligand bonding. nih.govacademie-sciences.fr

Theoretical Models for Magnetic Exchange Coupling Interactions

When Mn(hfac)₂ units are part of a larger assembly, such as a dimer or a coordination polymer, magnetic exchange interactions can occur between the manganese centers. These interactions, which can be ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel), are mediated by the bridging ligands. kfki.hu

Theoretical models, particularly those based on broken-symmetry DFT, are widely used to calculate the magnetic exchange coupling constant, J. nih.govnih.gov This approach involves calculating the energies of the high-spin state and a spin-broken symmetry state, where the spin on one metal center is flipped. The energy difference between these states is then related to the J value. The analysis of magnetic orbitals and spin polarization maps can provide a qualitative understanding of the exchange mechanism. nih.gov For more complex systems, more advanced methods may be required to accurately describe the magnetic interactions. kit.edu The nature and geometry of the bridging ligands play a crucial role in determining the sign and magnitude of the magnetic coupling. nih.gov

Intra- and Intermolecular Exchange Coupling Analysis

Theoretical analysis of this compound [Mn(hfac)₂] complexes has been crucial in understanding their magnetic behavior, which is dictated by exchange coupling interactions between paramagnetic centers. These interactions can be either intramolecular (within a single multinuclear molecule) or intermolecular (between molecules in the crystal lattice).

In dinuclear complexes, the nature and magnitude of the exchange coupling are highly dependent on the bridging ligands connecting the manganese ions. For instance, in the dinuclear complex [Mn(hfa)₂(cpo)]₂, where 'cpo' is 4-cyanopyridine-N-oxide, the two Mn(II) centers are bridged by the oxygen atoms of the cpo ligands. arxiv.org The intramolecular Mn-Mn separation is 3.567(1) Å, and the Mn-O(5)-Mn(l) angle is 107.00(6)°. arxiv.org Despite all individual exchange interactions being negative (antiferromagnetic), the specific geometry of the magnetic clusters leads to a parallel alignment of the Mn spins, resulting in a high-spin magnetic ground state. arxiv.org

A notable example is the 1:1 complex of Mn(hfac)₂ with 4,4'-Bis(N-tert-butyloxylamino)-2,2'-bipyridine, which forms an isosceles triangular three-spin system. nih.gov In this complex, [Mn(hfac)₂·4], analysis revealed an antiferromagnetic coupling between the Mn(II) ion and the aminoxyl radicals (JR-M/kB = -19.1 ± 0.2 K) and between the two aminoxyl radicals themselves (JR-R/kB = -32.9 ± 0.3 K). nih.govcmu.edu Similarly, a complex with 4-(N-tert-butyl-N-oxylamino)-2,2′-bipyridine showed an antiferromagnetic coupling of J/kB = -20.2 K between the manganese(II) ion and the remote aminoxyl radical through the bipyridine ring. rsc.org

The fluorinated hfac⁻ ligands play a significant role by being electron-withdrawing, which influences the electronic structure and the resulting magnetic interactions. The table below summarizes experimentally determined exchange coupling constants in various Mn(hfac)₂-based complexes.

ComplexInteracting SpeciesExchange Coupling Constant (J/kB)Type of InteractionReference
[Mn(hfac)₂·4]Mn(II) - Aminoxyl-19.1 ± 0.2 KAntiferromagnetic nih.gov
[Mn(hfac)₂·4]Aminoxyl - Aminoxyl-32.9 ± 0.3 KAntiferromagnetic nih.gov
Mn(hfac)₂ complex with 4-(N-tert-butyl-N-oxylamino)-2,2′-bipyridineMn(II) - Aminoxyl-20.2 KAntiferromagnetic rsc.org
(MnPyrimPh-NIT₂)₂Mn(II) - NIT-0.25 KAntiferromagnetic nih.gov

Prediction of Magnetic Ground States and Exchange Pathways

Computational methods are essential for predicting the magnetic ground state of Mn(hfac)₂ complexes, which arises from the interplay of various exchange interactions. The prediction relies on determining the sign and magnitude of the exchange coupling constants (J) for all pairs of spin carriers in a molecule. A negative J value indicates an antiferromagnetic interaction, favoring a low-spin ground state, while a positive J value signifies a ferromagnetic interaction, favoring a high-spin ground state.

The exchange pathways are mediated by the bridging ligands. Superexchange through bridging ligands like nitronyl nitroxides is a primary mechanism. The efficiency and nature of this superexchange are determined by the orbital overlap between the magnetic centers and the bridging ligand. For instance, the planarity of the Mn-O-O-Mn core in some dinuclear complexes dictates the exchange pathway. arxiv.org Computational models, such as those based on Density Functional Theory (DFT), can map these exchange pathways and calculate the corresponding J values to predict the magnetic ground state. arxiv.org These methods have become indispensable for rationalizing the magneto-structural correlations observed experimentally.

Mechanistic Studies of Reactivity through Computational Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms of Mn(hfac)₂ at a molecular level, offering insights that are often inaccessible through experimental means alone.

Modeling of Electron Transfer Processes

Electron transfer is a fundamental step in many reactions involving manganese complexes. Computational models can elucidate the energetics and kinetics of these processes. DFT calculations are particularly useful for modeling the electronic structure changes that occur during electron transfer. For instance, recent studies have highlighted that the hexafluoroacetylacetonate ligand is not merely a spectator but can be "redox non-innocent," acting as an electron reservoir.

Computational modeling through methods like cyclic voltammetry simulations can predict ligand-centered reductions, which in turn alter the reactivity of the Mn(II) center. Time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra, allowing for the correlation of electronic transitions with specific catalytic intermediates, thereby providing a clearer picture of the electron transfer pathways during a reaction. While specific models for electron transfer in Mn(hfac)₂ are part of broader research, the principles are drawn from studies on other manganese systems, such as the modeling of electron donation in Mn-depleted photosystem II, where kinetic models are constructed to determine intrinsic rate constants for electron transfer reactions. nih.gov

Rationalization of Catalytic Cycle Intermediates

Computational approaches are invaluable for identifying and characterizing transient intermediates in catalytic cycles involving Mn(hfac)₂. The high-spin d⁵ configuration of Mn(II) presents a challenge for some computational methods, necessitating the use of advanced techniques like the Complete Active Space Self-Consistent Field (CASSCF) method. By defining an appropriate active space, such as 5 electrons in 5 d-orbitals, CASSCF can accurately model the spin-state energetics of various proposed intermediates.

DFT calculations can predict the formation of ligand radicals, which may play a crucial role in stabilizing higher oxidation states of manganese, such as Mn(III), within a catalytic cycle. This rationalizes how the seemingly stable Mn(II) precursor can participate in redox catalysis. By calculating the geometries and relative energies of potential intermediates and transition states, computational models can help piece together the most plausible catalytic pathway, guiding further experimental investigation into the reactivity of this compound.

Applications in Advanced Materials Science and Chemical Transformations

Precursors for Chemical Vapor Deposition (CVD) Technologies

The unique properties of Manganese(II) hexafluoroacetylacetonate, particularly its ability to sublime at relatively low temperatures (150–160°C at 0.1 mmHg), make it an excellent precursor for Chemical Vapor Deposition (CVD) technologies. Current time information in Cass County, US. Its high thermal stability, with decomposition beginning above 200°C, is crucial for controlled film deposition. Current time information in Cass County, US.

In Metal-Organic Chemical Vapor Deposition (MOCVD), this compound is a key precursor for depositing thin films of manganese oxides. Its fluorinated ligands and volatility allow for efficient transport in the gas phase to a heated substrate, where it decomposes under controlled conditions to form manganese oxide films. The process parameters, such as substrate temperature, pressure, and precursor flow rate, are critical in determining the stoichiometry, crystallinity, and morphology of the resulting oxide layer.

While direct MOCVD of manganese fluoride (B91410) (MnF₂) from this specific precursor is less commonly documented, the compound's fluorine-rich nature makes it an inherently suitable single-source precursor for both manganese and fluorine. The deposition of other metal fluorides, such as magnesium fluoride (MgF₂), has been successfully demonstrated using analogous hexafluoroacetylacetonate precursors, highlighting the viability of this method for producing high-purity metal fluoride films. umn.edu

For depositions requiring lower temperatures, Plasma-Assisted Chemical Vapor Deposition (PA-CVD) is employed. In this technique, a plasma is used to energize the precursor gases, facilitating decomposition and film formation at temperatures where thermal decomposition alone would be insufficient. Research has shown that a closely related adduct, a fluorinated diketonate diamine manganese complex (Mn(hfa)₂TMEDA), is an effective single-source precursor for both manganese and fluorine in PA-CVD. mdpi.comnih.gov

Using this precursor, F-doped manganese dioxide (MnO₂) nanostructures have been successfully fabricated on various single-crystal substrates. mdpi.comnih.gov The use of an argon/oxygen plasma allows for the deposition of highly pure and oriented nanostructured films at temperatures as low as 300°C. mdpi.comnih.gov By adjusting the reaction atmosphere, it is possible to selectively deposit different materials, ranging from manganese oxides to manganese fluorides, demonstrating the versatility of this precursor in PA-CVD processes for creating complex manganese-containing nanosystems. cnr.it

Table 1: PA-CVD Deposition Parameters for F-Doped MnO₂ Nanostructures
ParameterValueReference
PrecursorMn(hfa)₂TMEDA mdpi.com
Precursor Reservoir Temperature70 °C mdpi.com
Substrate Temperature300 °C mdpi.comnih.gov
Argon (Ar) Flow Rate (Carrier Gas)60 sccm mdpi.com
Oxygen (O₂) Flow Rate5 sccm mdpi.com
Deposition Duration90 min mdpi.com

Metal β-diketonate complexes, including hexafluoroacetylacetonates, are highly valued as single-source precursors for the synthesis of mixed-metal oxide materials. Their compatibility and similar thermal decomposition profiles allow for the co-deposition of multiple metal oxides with good stoichiometric control. While specific examples detailing the use of this compound for mixed-metal oxides are not extensively documented in prominent literature, the principle is well-established with related compounds. For instance, Manganese(II) acetylacetonate (B107027), the non-fluorinated analogue, has been used as a precursor in the thermal decomposition synthesis of mixed Ruthenium oxide/Manganese oxide (RuOx/MnOx) electrodes. wikipedia.org This demonstrates the potential of manganese β-diketonates in creating homogeneous, multi-element oxide films for applications in electronics and catalysis.

Catalysis in Organic Synthesis

The electronic properties of this compound make it a candidate for catalytic applications in organic synthesis, particularly those leveraging its Lewis acidic nature and the redox activity of the manganese center.

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. Current time information in Minneapolis, MN, US. In organic catalysis, Lewis acids activate substrates, typically by coordinating to a heteroatom (like oxygen or nitrogen), which increases the substrate's reactivity towards nucleophiles. Current time information in Minneapolis, MN, US. The manganese(II) center in this compound can function as a Lewis acid. This acidity is enhanced by the presence of the two hexafluoroacetylacetonate ligands. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which increases the positive charge on the manganese ion, thereby enhancing its ability to accept electrons.

Manganese(II)-based catalysts have been employed in various Lewis acid-catalyzed reactions, such as the carbonyl-ene cyclization of (+)-citronellal. nih.gov While specific, widely-cited examples of this compound in common Lewis acid-catalyzed reactions like Diels-Alder or Friedel-Crafts are not prevalent in the literature, its inherent electronic properties make it a subject of interest for developing new catalytic systems.

Manganese complexes are well-known for their ability to participate in redox reactions, acting as oxidative agents. Current time information in Cass County, US. This capability is central to their use in oxidative coupling reactions, where new carbon-carbon or carbon-heteroatom bonds are formed through an oxidative process. While manganese(III) acetate (B1210297) is more commonly cited for mediating radical coupling reactions, the manganese(II)/manganese(III) redox couple is fundamental to many manganese-catalyzed oxidation processes. nih.gov

Manganese-catalyzed oxidative cross-coupling of Grignard reagents using oxygen as the oxidant has been reported, showcasing the potential of manganese in this type of transformation. nih.gov Furthermore, enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives has been achieved using iron(II) complexes, a strategy that could conceptually be adapted to manganese(II) systems like this compound, particularly with chiral modifications to the ligands. nih.gov The development of such catalytic systems using earth-abundant and low-toxicity metals like manganese is an active area of research. organic-chemistry.org

Molecular Magnetism and Spintronics

This compound is a significant building block in the field of molecular magnetism and spintronics due to the high-spin (S = 5/2) nature of the Mn(II) ion. Its fluorinated hexafluoroacetylacetonate (hfac) ligands play a crucial role in modifying the electronic properties and influencing the magnetic interactions within molecular structures.

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny, single-domain magnetic particles, exhibiting slow relaxation of magnetization below a certain blocking temperature. uohyd.ac.in This property arises from a combination of a large ground-state spin (S) and a significant, negative magneto-anisotropy (easy-axis anisotropy). ufl.edu Manganese complexes have been central to the development of SMMs since the discovery of the archetypal [Mn₁₂O₁₂(O₂CCH₃)₁₆(H₂O)₄] (Mn12Ac). ed.ac.ukresearchgate.net

The versatility of this compound allows for the rational design of magnetic materials with properties that can be systematically tuned. The fluorinated hfac ligands offer several advantages: they are electron-withdrawing, which can stabilize lower oxidation states, and they enhance thermal stability.

The magnetic properties of materials derived from Mn(hfac)₂ can be tuned by:

Ligand Substitution: Replacing the hfac ligands or introducing additional bridging ligands can alter the coordination geometry, the distances between metal centers, and the pathways for magnetic exchange. For example, using different pyrazolyl-substituted nitronyl nitroxides with Mn(hfac)₂ can switch the magnetic behavior from spin-crossover to long-range ordering.

Dimensionality Control: By selecting appropriate linkers, it is possible to control the assembly of Mn(hfac)₂ units into discrete clusters (0D), chains (1D), layers (2D), or three-dimensional (3D) networks. This dimensionality has a profound impact on the collective magnetic properties, such as the ordering temperature.

Heterometallic Systems: Incorporating other metal ions alongside manganese can create heterometallic materials with complex magnetic behaviors, arising from the interplay of different spin carriers.

The magnetic exchange interactions in these systems can be either ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel). In many Mn(hfac)₂-based molecular magnets, both types of interactions coexist, leading to complex magnetic ground states, such as ferrimagnetism, where antiparallel spins of different magnitudes result in a net magnetic moment.

Table 2: Magnetic Properties of Selected Manganese-Based Molecular Materials

Compound SystemMagnetic BehaviorKey Structural FeatureResulting PropertyReference
[Mn(hfac)₂(NITR)]Ferrimagnetic OrderingMn(II)-radical chainsSpontaneous magnetization
[Mn₄(OAc)₂(pdmH)₆]²⁺Single-Molecule MagnetMn(III)-Mn(II) ferromagnetic interactionsHigh spin ground state (S=8 or 9) ufl.edu
[Mn₂Mn₂(HBuDea)₂(BuDea)₂(EBA)₄]Single-Molecule Magnet{M₄(μ₃-O)₂} coreHigh energy barrier to magnetization reversal rsc.org

When a magnetic molecule is placed on a conductive surface, its localized magnetic moment can interact with the conduction electrons of the substrate. This interaction can give rise to the Kondo effect, a many-body phenomenon where the conduction electrons form a spin-screening cloud around the magnetic impurity, leading to a characteristic resonance at the Fermi level. aps.org

While direct studies on this compound are emerging, extensive research on analogous high-spin manganese complexes, such as manganese phthalocyanine (B1677752) (MnPc) adsorbed on metal surfaces, provides significant insight. aps.orgnih.gov In such systems, the Mn(II) or Mn(III) ion carries a localized spin. The interaction with the surface electrons can lead to the screening of this spin. aps.org

Theoretical and experimental studies on MnPc on a Pb(111) surface have shown that the Kondo resonance can have a complex, asymmetric shape. aps.org This complexity arises because not all d-orbitals of the manganese ion couple equally to the substrate. Some orbitals may hybridize strongly with the surface, leading to a screened spin channel and a Kondo resonance, while other orbitals may remain largely uncoupled, leaving a residual unscreened spin. aps.org This can result in an "underscreened" Kondo effect, where only a portion of the molecule's total spin is compensated by the conduction electrons. aps.org In some cases, a "two-stage" Kondo effect can be observed, where interactions within the molecule (e.g., between the metal spin and a spin on the ligand) occur at a higher energy scale than the screening by the substrate's electrons. nih.gov The study of these effects is crucial for the development of spintronic devices, where the spin state of a single molecule could be used to store or process information.

Solution-Phase Reactivity and Supramolecular Chemistry

The behavior of this compound in solution is governed by its interactions with solvent molecules and other potential ligands, leading to dynamic equilibria and the formation of larger supramolecular assemblies.

Ligand exchange is a fundamental process in coordination chemistry, where a ligand in a metal complex is replaced by another. The rate and mechanism of these exchanges are critical for understanding a complex's reactivity, catalytic activity, and biological function. For Mn(II) complexes, ligand exchange, particularly of solvent molecules, is typically very fast due to the ion's d⁵ electronic configuration, which imparts no crystal field stabilization energy.

In the context of this compound, the hfac ligands are generally considered stable, but the coordination sphere can be completed by solvent molecules (e.g., water in the hydrate (B1144303) form, [Mn(hfac)₂(H₂O)₂]). These coordinated solvent molecules are labile and can be readily exchanged for other donor ligands, a process that is central to its use as a synthon for building larger magnetic clusters and coordination polymers. This reactivity allows Mn(hfac)₂ to act as a versatile starting material, as the labile sites provide points of entry for bridging ligands to link multiple manganese centers together. The kinetics of these exchange reactions can be investigated using techniques like ¹⁷O NMR spectroscopy. mdpi.com

Role in the Formation of Supramolecular Assemblies

This compound, often abbreviated as Mn(hfac)₂, serves as a versatile building block in the field of supramolecular chemistry and crystal engineering. Its utility stems from the coordinative potential of the manganese(II) ion and the specific properties of the hexafluoroacetylacetonate (hfac) ligands. The complex can participate in the formation of higher-order structures, such as coordination polymers, through the use of additional bridging ligands that link the Mn(hfac)₂ units.

In the construction of these supramolecular assemblies, Mn(hfac)₂ units typically act as nodes. The hfac ligands occupy four of the coordination sites of the manganese ion, leaving two axial positions available for coordination with multidentate organic "spacer" or "linker" ligands. This directional-bonding approach allows for the programmed assembly of extended networks.

A common strategy involves the reaction of Mn(hfac)₂ with bidentate ligands containing nitrogen or oxygen donor atoms, such as pyrazine (B50134) (pyz), 4,4'-bipyridine (B149096) (bpy), or 1,2-bis(4-pyridyl)ethane (B167288) (bpe). These linkers can bridge two manganese centers, leading to the formation of one-dimensional (1D) chains. For instance, polymeric chains with the general formula [Mn(hfac)₂(L)]n (where L is a bridging ligand) have been synthesized and structurally characterized. The choice of the linker ligand is crucial in determining the architecture of the final supramolecular assembly, influencing factors such as the distance between the manganese nodes and the flexibility of the resulting chain.

Solvent Effects on Complex Behavior

The behavior of this compound in solution is profoundly influenced by the nature of the solvent. Solvents can interact with the complex in various ways, leading to changes in its coordination geometry, stability, and reactivity. These effects are primarily dictated by the solvent's polarity, coordinating ability (donicity), and steric bulk.

In non-coordinating, non-polar solvents, Mn(hfac)₂ tends to maintain its integrity as a neutral complex. However, in the presence of coordinating solvents, the solvent molecules can compete with or displace the hfac⁻ ligands. This often leads to the formation of new species where one or more solvent molecules are directly bonded to the manganese(II) center. For example, in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), the labile hfac⁻ ligands can be displaced, resulting in the formation of mixed-ligand complexes.

The coordination number and geometry of the manganese(II) ion are particularly susceptible to solvent effects. While anhydrous Mn(hfac)₂ may adopt a lower coordination number, the introduction of coordinating solvents typically leads to the formation of five- or six-coordinate species with geometries such as square pyramidal or, more commonly, octahedral. slu.seresearchgate.net For instance, in the presence of water, the well-known dihydrate, cis-[Mn(hfac)₂(H₂O)₂], is formed, which has a distorted octahedral geometry.

A systematic study of the solvation of the manganese(II) ion in various solvents reveals significant differences in the resulting solvated complexes. Parameters such as the Mn-donor atom bond lengths and the coordination number can vary substantially, as detailed in the table below. This variability is a critical consideration in the use of Mn(hfac)₂ in synthesis and catalysis, as the solvent can directly modulate the reactivity of the metal center.

SolventObserved BehaviorCoordination GeometryMn-Donor Bond Distance (Å)Reference
Water (H₂O)Forms a stable dihydrate complex, [Mn(hfac)₂(H₂O)₂].OctahedralMn-O (water): ~2.165 slu.seresearchgate.net
Methanol (CH₃OH)Solvated Mn(II) ion shows an octahedral configuration.OctahedralMn-O (methanol): ~2.161 slu.seresearchgate.net
Dimethyl Sulfoxide (DMSO)Coordinating solvent that can displace hfac⁻ ligands. The solvated Mn(II) ion is in an octahedral environment.OctahedralMn-O (DMSO): ~2.157 slu.seresearchgate.net
Acetonitrile (CH₃CN)Acts as a coordinating ligand, leading to a six-coordinate complex.OctahedralMn-N (acetonitrile): ~2.193 slu.seresearchgate.net
N,N'-Dimethylpropylene urea (B33335) (dmpu)Due to its steric bulk, only five solvent molecules can coordinate to the Mn(II) ion.Five-coordinateMn-O (dmpu): ~2.087 slu.seresearchgate.net
PyridineLow relative permittivity leads to the formation of neutral solvated complexes.OctahedralNot specified slu.se

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Manganese(II) Hexafluoroacetylacetonate Derivatives

Future synthetic endeavors will likely focus on the creation of sophisticated derivatives of this compound with tailored properties. While the synthesis of the parent compound, often by reacting a manganese(II) salt with hexafluoroacetylacetone (B74370) (Hhfac), is well-established, the next frontier lies in the strategic modification of its structure. This involves moving beyond simple hydrates to complex heteroleptic and polynuclear systems.

One emerging area is the synthesis of heterospin complexes by coordinating Mn(hfac)₂ with stable organic radicals, such as nitronyl nitroxides (NIT). For instance, complexes like [Mn(hfac)₂(NITPhCl)₂] have been synthesized, demonstrating how the manganese center can magnetically interact with radical ligands. Another approach involves the use of multidentate ligands to bridge multiple Mn(hfac)₂ units, creating coordination polymers with unique structural and magnetic properties. The reaction of Mn(hfac)₂ with ligands like 5-(4-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine (PyrimPh-NIT) has been shown to form dimeric structures with distinct magnetic exchange behaviors. nih.gov

Future strategies will likely explore:

Mechanochemical Synthesis: Environmentally friendly, solvent-free methods to produce Mn(hfac)₂ and its derivatives.

Flow Chemistry: Continuous production methods for better control over reaction parameters and scalability.

Ligand-Directed Synthesis: The use of computationally designed ligands to self-assemble into predictable supramolecular architectures with desired functions.

These advanced synthetic methods will be crucial for developing derivatives with precisely controlled electronic, magnetic, and steric properties for specific applications.

Advancements in In Situ Spectroscopic and Structural Characterization Techniques

Understanding the behavior of this compound in dynamic environments is critical for its application in areas like catalysis and materials deposition. Future research will increasingly rely on advanced in situ characterization techniques to probe reaction intermediates and structural transformations in real-time.

While standard techniques like FT-IR, UV-Vis, and X-ray diffraction provide valuable static information, the next wave of insights will come from time-resolved and environment-specific methods. For example, the application of in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to monitor the surface chemistry of Mn(hfac)₂-derived catalysts during a reaction, identifying key intermediates. mdpi.com Similarly, in situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) can track changes in the oxidation state of manganese and the crystalline phase of materials derived from Mn(hfac)₂ precursors under operational conditions, such as during the cycling of battery materials. acs.org

The development and application of techniques like stopped-flow spectroscopy and time-resolved magnetic measurements will be essential for elucidating the kinetics and mechanisms of fast reactions involving Mn(hfac)₂ derivatives. These advancements will bridge the gap between the static structure of the complex and its functional behavior.

Exploration of Novel Catalytic Pathways and Applications

Manganese is an earth-abundant and low-toxicity metal, making manganese-based catalysts highly attractive for sustainable chemistry. While Mn(hfac)₂ itself is primarily a precursor, it can be used to generate catalytically active species for various organic transformations. Future research will explore its potential in activating novel catalytic pathways.

Recent studies in manganese catalysis have revealed its ability to facilitate reactions like the dehydrogenative silylation of alkenes, which can proceed through multiple parallel pathways. researchgate.net Research can be directed towards using Mn(hfac)₂ to generate manganese(I) or other low-valent manganese species in situ to catalyze such transformations. The unique electronic properties conferred by the hexafluoroacetylacetonate ligand—specifically its electron-withdrawing nature—can be exploited to tune the reactivity of the manganese center.

Future catalytic applications to be explored could include:

C-H Activation: Developing Mn(hfac)₂-based systems for the direct functionalization of unactivated C-H bonds.

Polymerization: Utilizing Mn(hfac)₂ derivatives as initiators or catalysts for ring-opening polymerization of cyclic esters and other monomers.

Biomimetic Oxidation: Designing catalysts that mimic the function of manganese-containing enzymes for selective oxidation reactions under mild conditions.

The exploration of these pathways will expand the utility of manganese catalysis, with Mn(hfac)₂ serving as a versatile entry point to new reactive systems.

Development of Next-Generation Materials from this compound Precursors

The high volatility and thermal stability of this compound make it an excellent precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. These properties are crucial for the fabrication of next-generation thin-film materials.

Future research will focus on using Mn(hfac)₂ to create materials with precisely controlled stoichiometry, morphology, and functionality. This includes:

Manganese Oxide Thin Films: Depositing thin films of various manganese oxides (e.g., MnO, Mn₃O₄, MnO₂) for applications in catalysis, energy storage (as electrodes in lithium-ion batteries), and electronics. mdpi.com The use of Mn(hfac)₂ allows for lower deposition temperatures compared to other precursors.

Doped Materials: Co-deposition with other metal-organic precursors to create doped manganese oxides or multi-component materials with enhanced properties. For instance, creating Pd-Pt nanoparticles on an α-MnO₂ support has been shown to enhance catalytic activity for toluene (B28343) oxidation. mdpi.com

Molecular Magnets: Using Mn(hfac)₂ as a building block to construct single-molecule magnets (SMMs) and magnetic coordination polymers. nih.gov The high-spin Mn(II) center (S=5/2) is ideal for designing materials with interesting magnetic properties.

The ability to tune the deposition process by modifying the precursor or reaction conditions will enable the bottom-up fabrication of advanced materials for a wide range of technological applications.

Precursor ApplicationResulting MaterialPotential Use
Chemical Vapor Deposition (CVD)Manganese Oxide Thin FilmsCatalysis, Battery Electrodes
Atomic Layer Deposition (ALD)Doped Manganese OxidesEnhanced Catalysts, Electronics
Solution-based AssemblyMolecular MagnetsData Storage, Quantum Computing

Synergistic Integration of Experimental and Theoretical Approaches in Research

The complexity of this compound derivatives and the materials derived from them necessitates a close collaboration between experimental investigation and theoretical modeling. The synergistic use of these approaches is a key future direction that will accelerate discovery and understanding.

Density Functional Theory (DFT) has already been employed to complement spectroscopic data and provide insights into the electronic structure and magnetic coupling in Mn(hfac)₂-based complexes. nih.govacs.org Future research will see an even deeper integration of computational chemistry for:

Predictive Design: Using computational screening to predict the properties of new, unsynthesized Mn(hfac)₂ derivatives, guiding experimental efforts towards the most promising candidates for catalysis or materials science. citedrive.com

Mechanism Elucidation: Modeling complex reaction pathways, such as those in catalysis or material deposition, to understand transition states and reaction kinetics at a level of detail that is inaccessible to experiments alone.

Spectra Simulation: Calculating spectroscopic parameters (e.g., NMR, EPR, UV-Vis) to aid in the interpretation of experimental data and confirm structural assignments of novel compounds.

This integrated approach, where theory guides experiment and experiment validates theory, will be indispensable for tackling the increasingly complex challenges in the field and for the rational design of new functional molecules and materials based on this compound.

Q & A

Q. What are the standard synthetic protocols for preparing Manganese(II) Hexafluoroacetylacetonate, and how are purity and yield optimized?

this compound is typically synthesized via ligand substitution reactions. A common method involves reacting manganese(II) salts (e.g., MnCl₂) with hexafluoroacetylacetone (Hhfac) in a basic aqueous or alcoholic medium to facilitate deprotonation of the ligand. Stoichiometric control (1:2 molar ratio of Mn²⁺ to Hhfac) and inert atmosphere conditions (e.g., N₂ or Ar) are critical to prevent oxidation to Mn(III) species . Purification is achieved through recrystallization using non-polar solvents (e.g., hexane or toluene), and yield optimization (>95%) requires precise temperature control during crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the octahedral coordination geometry of Mn²⁺, with two hexafluoroacetylacetonate (hfacac⁻) ligands occupying equatorial positions and water molecules (in the hydrate form) completing the coordination sphere .
  • EPR spectroscopy : Detects paramagnetic Mn(II) centers (d⁵ configuration), with g-factors (e.g., g|| = 1.848, g⊥ = 1.974) providing insights into ligand field symmetry .
  • FTIR and elemental analysis : Confirm ligand binding via C=O stretching vibrations (~1650 cm⁻¹) and fluorine/manganese content .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for:

  • Single-molecule magnets (SMMs) : Coordination polymers with organic linkers (e.g., 1,4-bis(4-pyridylmethyl)benzene) exhibit slow magnetic relaxation, critical for quantum computing applications .
  • Catalysis : Acts as a Lewis acid catalyst in organic transformations, such as radical coupling reactions (e.g., synthesis of lomaiviticin aglycon) .
  • Thin-film deposition : Volatile nature enables use in chemical vapor deposition (CVD) for manganese oxide thin films .

Advanced Research Questions

Q. How do computational methods reconcile experimental discrepancies in magnetic susceptibility data?

Discrepancies in magnetic moments (e.g., observed vs. spin-only values) arise from ligand field splitting and spin-orbit coupling. Multireference ab initio methods (CASSCF/CASPT2) model the electronic structure of Mn(II)-hfacac complexes, revealing that ligand distortions and solvent interactions perturb the d-orbital splitting. These calculations validate experimental EPR signals (g < 2) and explain deviations from Curie-Weiss behavior in susceptibility measurements .

Q. What mechanistic insights govern ligand substitution reactions in Mn(II)-hfacac complexes?

Ligand substitution follows an associative mechanism:

  • Step 1 : Labile water molecules in the hydrate form dissociate, creating vacant coordination sites.
  • Step 2 : Incoming ligands (e.g., phosphines, amines) bind to Mn(II), with reaction rates dependent on ligand basicity and steric bulk. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order behavior in polar solvents like DMSO .
  • Thermodynamic stability : Fluorine electron-withdrawing groups on hfacac⁻ enhance ligand retention, requiring harsh conditions (e.g., reflux in coordinating solvents) for complete substitution .

Q. How does the compound’s thermal stability impact its utility in high-temperature applications?

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with mass loss corresponding to ligand degradation (C-F bond cleavage). Differential scanning calorimetry (DSC) identifies exothermic peaks at 220–250°C, attributed to MnO₂ formation. For CVD applications, sublimation temperatures (100–120°C at 0.1 mmHg) must be optimized to avoid premature decomposition .

Q. What strategies mitigate challenges in crystallizing Mn(II)-hfacac coordination polymers?

  • Solvent selection : Non-coordinating solvents (e.g., CHCl₃) favor slow crystallization and reduce lattice defects.
  • Counterion effects : Bulky anions (e.g., PF₆⁻) prevent interpenetration in polymeric frameworks.
  • Temperature gradients : Gradual cooling (0.5°C/min) from saturated solutions yields single crystals suitable for diffraction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.